molecular formula C7H10ClNS B13324092 5-Chloro-2-isopropylthiophen-3-amine

5-Chloro-2-isopropylthiophen-3-amine

Cat. No.: B13324092
M. Wt: 175.68 g/mol
InChI Key: AZQILXJQSQVNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-isopropylthiophen-3-amine is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position, an isopropyl group at the 2-position, and an amine group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylthiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-isopropylthiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-isopropylthiophene can then be subjected to amination reactions using ammonia or primary amines under suitable conditions to introduce the amine group at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropylthiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, thiolates, amines

Major Products Formed

Scientific Research Applications

5-Chloro-2-isopropylthiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylthiophen-3-amine: Similar structure but with a methyl group instead of an isopropyl group.

    5-Bromo-2-isopropylthiophen-3-amine: Similar structure but with a bromine atom instead of a chlorine atom.

    2-Isopropylthiophen-3-amine: Lacks the chlorine atom at the 5-position .

Uniqueness

5-Chloro-2-isopropylthiophen-3-amine is unique due to the specific combination of substituents on the thiophene ring. The presence of the chlorine atom, isopropyl group, and amine group imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

5-chloro-2-propan-2-ylthiophen-3-amine

InChI

InChI=1S/C7H10ClNS/c1-4(2)7-5(9)3-6(8)10-7/h3-4H,9H2,1-2H3

InChI Key

AZQILXJQSQVNMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(S1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.